Cas no 3784-97-2 (Pyridine-2-carboxaldehyde Methiodide)

Pyridine-2-carboxaldehyde Methiodide is a quaternary ammonium salt derived from pyridine-2-carboxaldehyde, characterized by its reactive aldehyde group and positively charged nitrogen. This compound is primarily utilized in organic synthesis as an intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and ligands for coordination chemistry. Its methiodide form enhances solubility in polar solvents, facilitating reactions in aqueous or protic media. The product’s structural features make it valuable for nucleophilic addition reactions and as a precursor for functionalized pyridine derivatives. High purity and stability under controlled conditions ensure consistent performance in research and industrial applications. Proper handling is advised due to its hygroscopic nature.
Pyridine-2-carboxaldehyde Methiodide structure
3784-97-2 structure
Product Name:Pyridine-2-carboxaldehyde Methiodide
CAS No:3784-97-2
MF:C7H8INO
MW:249.048994064331
CID:321154
PubChem ID:12212103
Update Time:2025-11-02

Pyridine-2-carboxaldehyde Methiodide Chemical and Physical Properties

Names and Identifiers

    • 2-formyl-1-methyl-Pyridinium iodide
    • 1-methylpyridin-1-ium-2-carbaldehyde,iodide
    • Pyridinium,2-formyl-1-methyl-, iodide (1:1)
    • 2-FORMYL-1-METHYLPYRIDINIUM IODIDE
    • 2-Formyl-1-methyl-pyridinium, Jodid
    • AG-C-90829
    • CTK7H9953
    • N-methyl pyridinium 2-carboxaldehyde iodide salt
    • N-methylpyridine-2-carboxaldehyde iodide
    • NSC204950
    • NSC-204950
    • Pyridine-2-carboxaldehydeMethiodide
    • 1-methylpyridin-1-ium-2-carbaldehyde;iodide
    • Pyridine-2-carboxaldehyde Methiodide
    • 2-FORMYL-1-METHYLPYRIDIN-1-IUM IODIDE
    • formyl-1-methylpyridinium iodide
    • DTXSID00480681
    • 3784-97-2
    • Inchi: 1S/C7H8NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-6H,1H3;1H/q+1;/p-1
    • InChI Key: PJOJJDGBJAIPOY-UHFFFAOYSA-M
    • SMILES: [I-].O=CC1C=CC=C[N+]=1C

Computed Properties

  • Exact Mass: 123.06847
  • Monoisotopic Mass: 248.965
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21A^2

Experimental Properties

  • Density: 1.112
  • Boiling Point: 219.4°Cat760mmHg
  • Flash Point: 85.8°C
  • Refractive Index: 1.586
  • PSA: 20.31
  • LogP: -2.67240

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Additional information on Pyridine-2-carboxaldehyde Methiodide

Pyridine-2-carboxaldehyde Methiodide (CAS 3784-97-2): A Versatile Chemical Intermediate in Modern Research

Pyridine-2-carboxaldehyde Methiodide (CAS 3784-97-2) is a specialized organic compound that has garnered significant attention in chemical research and industrial applications. This quaternary ammonium salt, derived from pyridine-2-carboxaldehyde, plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. Its unique molecular structure, featuring a positively charged nitrogen atom and an aldehyde functional group, makes it a valuable building block in organic synthesis.

The growing interest in Pyridine-2-carboxaldehyde Methiodide is evident from recent search trends, where researchers frequently inquire about its synthesis methods, reactivity patterns, and applications in medicinal chemistry. With the increasing demand for novel heterocyclic compounds in drug discovery, this compound has become particularly relevant in the development of central nervous system (CNS) targeting agents and antimicrobial compounds.

From a structural perspective, Pyridine-2-carboxaldehyde Methiodide consists of a pyridine ring substituted at the 2-position with a formyl group (-CHO) and a methyl group attached to the nitrogen atom through an ionic bond with iodide. This combination of features provides unique electronic properties and reactivity, making it useful in various coupling reactions and as a precursor for more complex molecular architectures.

In pharmaceutical research, Pyridine-2-carboxaldehyde Methiodide CAS 3784-97-2 serves as a key intermediate for the synthesis of potential drug candidates. Recent studies have explored its use in creating compounds with neurological activity, particularly those targeting neurotransmitter systems. The pharmaceutical industry's current focus on precision medicine and targeted drug delivery has further increased the relevance of such specialized intermediates.

The compound's applications extend beyond medicine into material science, where researchers utilize Pyridine-2-carboxaldehyde derivatives to develop novel coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies - areas that align with current global priorities in clean energy and environmental monitoring.

From a synthetic chemistry perspective, Pyridine-2-carboxaldehyde Methiodide offers several advantages. The quaternary ammonium group enhances the compound's solubility in various solvents, while the aldehyde functionality provides a reactive site for numerous transformations. This dual functionality makes it particularly valuable in multi-step synthesis and combinatorial chemistry approaches that are central to modern drug discovery pipelines.

Recent advancements in green chemistry have also influenced research involving Pyridine-2-carboxaldehyde Methiodide CAS 3784-97-2. Scientists are exploring more sustainable methods for its synthesis and application, responding to the chemical industry's growing emphasis on environmentally friendly processes and reduced waste generation. This aligns with broader societal concerns about sustainable development and responsible chemical manufacturing.

Analytical characterization of Pyridine-2-carboxaldehyde Methiodide typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the compound's purity and structural integrity, which are critical factors for its successful application in research and development projects. The increasing availability of advanced analytical tools has facilitated more detailed studies of this compound's properties and behavior.

The commercial availability of Pyridine-2-carboxaldehyde Methiodide from specialty chemical suppliers has made it more accessible to researchers worldwide. However, proper handling and storage conditions remain important considerations, as with all laboratory chemicals. Researchers frequently search for information about stability, storage requirements, and handling precautions for this compound, reflecting the practical concerns of laboratory professionals.

Looking to the future, Pyridine-2-carboxaldehyde Methiodide CAS 3784-97-2 is likely to maintain its importance in chemical research. Its versatility as a synthetic intermediate positions it well to contribute to emerging areas such as bioconjugation chemistry, theragnostic agents, and smart materials. As interdisciplinary research continues to grow, compounds with well-defined reactivity patterns like this one will remain valuable tools for scientific innovation.

For researchers considering working with Pyridine-2-carboxaldehyde Methiodide, it's worth noting that recent literature has described novel applications in asymmetric synthesis and catalysis. These developments demonstrate how traditional compounds can find new roles in cutting-edge research areas. The compound's ability to participate in various name reactions makes it particularly useful for methodological studies and the development of new synthetic protocols.

In conclusion, Pyridine-2-carboxaldehyde Methiodide (CAS 3784-97-2) represents an important class of chemical intermediates with diverse applications across multiple scientific disciplines. Its unique combination of structural features and reactivity continues to make it relevant in contemporary research, particularly in fields addressing current global challenges in healthcare, energy, and environmental sustainability. As chemical research evolves, this compound will likely continue to play a significant role in scientific advancements.

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